molecular formula C9H13NaO2 B14121741 C9H13NaO2

C9H13NaO2

Cat. No.: B14121741
M. Wt: 176.19 g/mol
InChI Key: HKOBWMSZLTYXJE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the molecular formula C9H13NaO2 sodium phenylephrine . It is a derivative of phenylephrine, which is commonly used as a nasal decongestant in over-the-counter medications . Sodium phenylephrine is an organic compound that belongs to the class of phenethylamines, which are known for their stimulant effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium phenylephrine can be synthesized through the reaction of phenylephrine with sodium hydroxide. The reaction involves the neutralization of phenylephrine hydrochloride with sodium hydroxide to form sodium phenylephrine and water .

Industrial Production Methods

In industrial settings, sodium phenylephrine is produced by reacting phenylephrine base with sodium hydroxide under controlled conditions. The reaction is typically carried out in an aqueous medium, and the product is isolated by crystallization or precipitation .

Chemical Reactions Analysis

Types of Reactions

Sodium phenylephrine undergoes several types of chemical reactions, including:

    Oxidation: Sodium phenylephrine can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form phenylephrine.

    Substitution: Sodium phenylephrine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines can be used in substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Phenylephrine

    Substitution: Various substituted phenylephrine derivatives

Scientific Research Applications

Sodium phenylephrine has a wide range of applications in scientific research:

Mechanism of Action

Sodium phenylephrine exerts its effects by stimulating alpha-adrenergic receptors, leading to vasoconstriction and reduced nasal congestion. The compound activates the G protein-coupled receptor pathway, which results in the activation of phospholipase C and the release of intracellular calcium ions. This cascade ultimately leads to smooth muscle contraction and vasoconstriction .

Comparison with Similar Compounds

Similar Compounds

    Phenylephrine: The parent compound of sodium phenylephrine, used as a nasal decongestant.

    Synephrine: Another phenethylamine derivative with similar stimulant effects.

    Epinephrine: A related compound with broader adrenergic activity.

Uniqueness

Sodium phenylephrine is unique due to its specific action on alpha-adrenergic receptors, making it particularly effective as a nasal decongestant. Unlike epinephrine, which has a broader range of effects, sodium phenylephrine is more selective in its action, leading to fewer side effects .

Properties

IUPAC Name

sodium;3-cyclohexyl-3-oxoprop-1-en-1-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2.Na/c10-7-6-9(11)8-4-2-1-3-5-8;/h6-8,10H,1-5H2;/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOBWMSZLTYXJE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C=C[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.